molecular formula C7H9N3O2S B14381660 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine CAS No. 89853-85-0

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine

Katalognummer: B14381660
CAS-Nummer: 89853-85-0
Molekulargewicht: 199.23 g/mol
InChI-Schlüssel: SZANGGDHXWHDME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine is a chemical compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyrimidines are six-membered nitrogen-containing heterocycles that are key components in many biological molecules, including nucleotides. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an aziridine derivative. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with an aziridine. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and purity, and the process may be automated to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions, and solvents like dichloromethane (DCM) or acetonitrile (MeCN) for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and aziridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The aziridine ring is highly reactive and can alkylate nucleophilic sites in DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death or inhibition of cell growth. The molecular targets and pathways involved in these effects include DNA replication and repair enzymes, as well as various signaling pathways that regulate cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine include other aziridine-containing pyrimidines and aziridine derivatives. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

89853-85-0

Molekularformel

C7H9N3O2S

Molekulargewicht

199.23 g/mol

IUPAC-Name

4-(aziridin-1-yl)-6-methylsulfonylpyrimidine

InChI

InChI=1S/C7H9N3O2S/c1-13(11,12)7-4-6(8-5-9-7)10-2-3-10/h4-5H,2-3H2,1H3

InChI-Schlüssel

SZANGGDHXWHDME-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NC=NC(=C1)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.